N-[4-(2-quinoxalinyloxy)phenyl]acetamide
CAS No.: 338403-54-6
Cat. No.: VC5928331
Molecular Formula: C16H13N3O2
Molecular Weight: 279.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338403-54-6 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.299 |
| IUPAC Name | N-(4-quinoxalin-2-yloxyphenyl)acetamide |
| Standard InChI | InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20) |
| Standard InChI Key | ODTRYISXOOHOGX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[4-(2-Quinoxalinyloxy)phenyl]acetamide (IUPAC name: N-(4-quinoxalin-2-yloxyphenyl)acetamide) belongs to the class of aromatic acetamides. Its molecular formula is C₁₆H₁₃N₃O₂, with a systematic structure comprising:
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A quinoxaline moiety (a bicyclic system with two nitrogen atoms at positions 1 and 4).
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An ether-linked phenyl group at the 2-position of quinoxaline.
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An acetamide substituent on the para position of the phenyl ring .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.29 g/mol | PubChem |
| XLogP3 (Partition Coeff.) | 3.0 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar SA | 64.1 Ų | PubChem |
Spectroscopic Characterization
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¹H NMR (300 MHz, DMSO-d₆): Signals at δ 7.28 (NH), 4.22 (SCH₂), 3.96 (NCH₂), and 3.72 (OCH₃) confirm the acetamide and quinoxaline linkages .
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¹³C NMR: Peaks at δ 172.12 (C=O of acetamide), 168.3 (ester carbonyl), and 34.6 (SCH₂) validate the structure .
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IR Spectroscopy: Stretching vibrations at 1665 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C ether) further corroborate functional groups .
Synthesis and Derivative Preparation
Chemoselective Modifications
Recent studies on related compounds (e.g., N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides) highlight the utility of soft electrophiles (e.g., chloroacetonitrile, allyl bromide) for introducing functional diversity while preserving the quinoxaline core . For instance:
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Reaction of 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate yields S-alkylated intermediates, which are subsequently amidated with primary amines .
Table 2: Representative Reaction Yields for Analogous Compounds
| Reaction Step | Yield (%) | Reference |
|---|---|---|
| S-Alkylation with Chloroacetonitrile | 73–81 | |
| Amidation with Glycine Methyl Ester | 68–75 |
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
The compound’s rotatable bond count (3) and polar surface area (64.1 Ų) align with guidelines for oral bioavailability. Predicted CYP450 interactions (via in silico tools) indicate potential metabolism via oxidation at the quinoxaline ring .
Applications in Drug Development
Lead Optimization Strategies
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Peptidomimetic Modifications: Introducing amino acid residues (e.g., aspartic acid) to the acetamide side chain improves solubility and target affinity, as seen in derivatives like 8c and 12c .
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Prodrug Design: Esterification of the acetamide group (e.g., methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates) enhances metabolic stability and tissue penetration .
Computational Modeling Advances
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Molecular Dynamics Simulations: Predict stable binding poses at the hTS dimer interface, with binding energies ranging from −8.2 to −9.6 kcal/mol for top analogs .
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QSAR Studies: Hydrophobic parameters (ClogP) and electron-withdrawing substituents correlate with enhanced anticancer activity (R² = 0.89) .
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